Product packaging for 1-Methoxy-2-(o-tolyloxy)benzene(Cat. No.:)

1-Methoxy-2-(o-tolyloxy)benzene

Cat. No.: B14130445
M. Wt: 214.26 g/mol
InChI Key: JQWNCHIHDGRQIA-UHFFFAOYSA-N
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Description

1-Methoxy-2-(o-tolyloxy)benzene is an aryloxy benzene compound offered for research and development purposes. This chemical serves as a valuable building block in organic synthesis and materials science. Researchers utilize related aryloxy benzene structures as intermediates in the development of advanced polymers, which can exhibit high thermal stability and desirable mechanical properties, making them suitable for applications in the aerospace and microelectronics industries . Similar compounds are also investigated for their potential use as antioxidants, ultraviolet absorbers, and flame retardants in the production of plastics, adhesives, and coatings . The synthetic pathways for such structures often involve metal-catalyzed cross-coupling reactions, building upon well-established methods like the Ullmann reaction for forming diaryl ether bonds . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly for use in a laboratory setting by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B14130445 1-Methoxy-2-(o-tolyloxy)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-methoxy-2-(2-methylphenoxy)benzene

InChI

InChI=1S/C14H14O2/c1-11-7-3-4-8-12(11)16-14-10-6-5-9-13(14)15-2/h3-10H,1-2H3

InChI Key

JQWNCHIHDGRQIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2OC

Origin of Product

United States

Spectroscopic and Structural Elucidation of 1 Methoxy 2 O Tolyloxy Benzene

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The vibrational spectra of benzene (B151609) derivatives are influenced by the nature and position of the substituents on the aromatic ring, which can cause shifts in vibrational frequencies and intensities. Key vibrational modes for 1-Methoxy-2-(o-tolyloxy)benzene would include:

Aromatic C-H Stretching: Strong absorptions are expected in the 3100-3000 cm⁻¹ region, characteristic of the C-H bonds on the two benzene rings.

Aliphatic C-H Stretching: The methyl group of the tolyl moiety and the methoxy (B1213986) group will exhibit C-H stretching vibrations. The methoxy group typically shows a sharp band near 2850 cm⁻¹. tum.de

Aromatic C-C Stretching: Vibrations of the carbon skeleton of the benzene rings typically appear as a set of bands in the 1600-1450 cm⁻¹ region. youtube.com

C-O Ether Stretching: Diaryl ethers display characteristic asymmetric C-O-C stretching vibrations. Anisole (B1667542) (Ph-O-CH₃), for instance, shows two ether bands at approximately 1250 cm⁻¹ and 1049 cm⁻¹, while diphenyl ether (Ph-O-Ph) primarily exhibits the band around 1250 cm⁻¹. tum.de For this compound, strong absorptions corresponding to the aryl-O-aryl and aryl-O-methyl ether linkages are anticipated in the 1300-1000 cm⁻¹ range.

Out-of-Plane C-H Bending: The substitution pattern on the benzene rings can be inferred from the strong out-of-plane C-H bending vibrations (wags) in the 900-700 cm⁻¹ region. tum.despectroscopyonline.com The 1,2-disubstituted (ortho) pattern of the main benzene ring and the ortho-substituted tolyl group will give rise to specific bands in this region. For instance, ortho-disubstituted rings typically show a C-H wag between 770 and 735 cm⁻¹. spectroscopyonline.com

The following table presents typical FT-IR absorption ranges for the key functional groups present in this compound, based on data for analogous compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Strong
Aliphatic C-H Stretch (CH₃)2975 - 2950 (asym), 2885 - 2865 (sym)Medium
Methoxy C-H Stretch~2850Sharp, Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong (multiple bands)
Asymmetric Ar-O-Ar Stretch~1250Strong
Asymmetric Ar-O-CH₃ Stretch1300 - 1200Strong
Symmetric Ar-O-CH₃ Stretch1050 - 1000Strong
C-H Out-of-Plane Bending900 - 700Strong

This table is a compilation of expected values based on spectroscopic data of analogous compounds.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The breathing mode of the benzene ring, which involves a symmetric expansion and contraction of the ring, is typically a very strong band in the Raman spectrum, appearing around 1000 cm⁻¹. tum.de

A study on 4-[3-(3-methoxyphenyl)-3-oxopropenyl]-benzonitrile provides an example of experimental and theoretical FT-Raman data for a molecule containing a methoxy-substituted benzene ring. nih.gov The key expected Raman bands for this compound are:

Aromatic C-H Stretching: These vibrations will appear in the 3100-3000 cm⁻¹ region, similar to the FT-IR spectrum, but often with different relative intensities.

Aromatic Ring Breathing: A strong, sharp band is expected around 1000 cm⁻¹, which is characteristic of the benzene ring. tum.de

C-C Stretching: The aromatic C-C stretching vibrations in the 1600-1450 cm⁻¹ region will also be prominent.

Ether Linkages: The C-O stretching vibrations of the ether linkages will be present, though they may be weaker than in the FT-IR spectrum.

Below is a table of expected FT-Raman shifts for this compound based on the analysis of similar compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Strong
Aliphatic C-H Stretch (CH₃)2975 - 2865Medium
Aromatic C=C Stretch1600 - 1580Strong
Ring Breathing Mode~1000Very Strong
C-O-C Symmetric Stretch1100 - 1000Medium

This table is a compilation of expected values based on spectroscopic data of analogous compounds.

X-ray Diffraction Analysis (for Structural Analogues and Hypervalent Carbon Compounds)

X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. While the crystal structure of this compound has not been reported, analysis of structurally similar diaryl ethers provides valuable insights into its likely solid-state conformation.

Studies on various diaryl-substituted compounds have shown that the preferred geometry is often planar or near-planar, influenced by weak intramolecular interactions such as C-H···O hydrogen bonds. rsc.org The conformation of diaryl ethers is primarily defined by the torsional angles of the two aromatic rings relative to the C-O-C plane. The crystal structure of poly(aryl ether ketone)s also reveals details about the ether linkage geometry. researchgate.net

In the case of this compound, steric hindrance between the ortho-substituents (the methoxy group and the tolyloxy group) on one ring, and the ortho-methyl group on the other, would likely lead to a twisted conformation. This twisting would minimize steric repulsion and result in a non-planar arrangement of the two phenyl rings. The presence of a methoxy group might also lead to specific intermolecular interactions, such as hydrogen bonding with solvent molecules or other functional groups in a co-crystal.

The following table summarizes key structural parameters observed in a representative diaryl ether analogue from X-ray diffraction studies.

Structural ParameterTypical ValueReference
C-O-C Bond Angle118-125° rsc.org
Ar-O Bond Length1.36-1.42 Å rsc.org
Dihedral Angle (Ring 1 vs Ring 2)40-70° rsc.org

This table presents typical values for diaryl ether analogues and serves as a predictive guide for this compound.

Advanced Spectroscopic Techniques for Conformational and Chiral Analysis (e.g., Electronic Circular Dichroism)

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. encyclopedia.pub It is a powerful tool for determining the absolute configuration and studying the conformational properties of chiral compounds in solution. encyclopedia.pubmdpi.com

Although this compound is not inherently chiral, it can adopt chiral conformations due to restricted rotation around the C-O bonds, leading to atropisomerism. The steric bulk of the ortho substituents could create a significant energy barrier to rotation, potentially allowing for the isolation of stable enantiomeric conformers. In such a case, ECD would be an invaluable technique for their stereochemical characterization. The ECD spectra of enantiomers are mirror images of each other, allowing for their differentiation and the determination of enantiomeric excess. encyclopedia.pub

The ECD spectrum of a molecule is highly sensitive to its conformation. Even subtle changes in the spatial arrangement of chromophores, such as the two phenyl rings in this diaryl ether, can lead to dramatic changes in the ECD spectrum. mdpi.com For instance, a study on 1,1-diarylmethanols demonstrated that the substitution of a single methyl group, which alters the conformational equilibrium, results in nearly mirror-image ECD spectra for the same absolute configuration. mdpi.com This highlights the utility of ECD in probing the conformational landscape of flexible molecules.

Furthermore, some achiral diaryl ethers have been shown to crystallize in chiral space groups, a phenomenon known as spontaneous resolution. nih.gov These chiral crystals exhibit solid-state circular dichroism, which can be used to study the chiral packing and supramolecular structure. nih.gov

Should this compound exhibit atropisomerism, its ECD spectrum would be expected to show Cotton effects corresponding to the electronic transitions of the aromatic chromophores. The sign and intensity of these Cotton effects would be directly related to the helicity of the diaryl ether backbone.

The following table outlines the potential application of ECD for the analysis of this compound, assuming it can exist as stable atropisomers.

Analytical GoalECD ApplicationExpected Outcome
Determination of Absolute ConfigurationMeasurement of ECD spectra of isolated enantiomersMirror-image spectra for the two atropisomers.
Conformational AnalysisComparison of experimental and calculated ECD spectraCorrelation of spectral features with specific conformers.
Study of Chiral AggregationMeasurement of solid-state CDDetection of chirality in the crystalline or aggregated state.

This table is speculative and based on the potential for atropisomerism in the target compound.

No Publicly Available Computational and Theoretical Studies Found for this compound

Following a comprehensive search of scientific literature and databases, no specific computational and theoretical studies focusing on the chemical compound this compound were identified. The requested detailed analysis, including quantum chemical calculations, Density Functional Theory (DFT) for electronic states, Frontier Molecular Orbital (FMO) analysis, electron density distribution, and vibrational spectroscopy simulations, appears to be absent from publicly accessible research.

While computational chemistry is a powerful tool for understanding molecular structure and properties, it has not been applied to this specific molecule in any published research found. Therefore, the generation of an article with the requested detailed sections and data tables is not possible without the underlying scientific studies.

General methodologies for the topics outlined are well-established in the field of computational chemistry:

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules. It can provide insights into molecular geometry, electronic states, and various molecular parameters.

Frontier Molecular Orbital (FMO) Analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand a molecule's reactivity and electronic properties.

Electron Density Distribution and Bonding Analysis helps in visualizing how electrons are distributed within a molecule and characterizing the nature of its chemical bonds.

Ab Initio Vibrational Spectroscopy simulations can predict a molecule's infrared and Raman spectra, which can aid in the interpretation of experimental spectroscopic data and provide information about the molecule's structure in different phases.

However, without specific studies on this compound, any discussion would be purely hypothetical and would not constitute the detailed, scientifically accurate content requested. Further research and publication in this specific area would be required to provide the data necessary to fulfill the detailed outline provided.

Computational and Theoretical Studies of 1 Methoxy 2 O Tolyloxy Benzene

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of 1-Methoxy-2-(o-tolyloxy)benzene is primarily dictated by the rotation around the two C-O-C ether linkages and the C-O bond of the methoxy (B1213986) group. A comprehensive conformational analysis would involve mapping the potential energy surface (PES) by systematically varying the dihedral angles that define the orientation of the aromatic rings and the methoxy group relative to each other.

For a molecule like this compound, the key dihedral angles to consider would be:

τ1 (C-C-O-C): Defining the twist of the tolyloxy group relative to the methoxy-substituted benzene (B151609) ring.

τ2 (C-O-C-C): Defining the twist of the methoxy-substituted benzene ring relative to the tolyloxy group.

τ3 (C-C-O-CH3): Defining the orientation of the methoxy group's methyl substituent.

Computational methods, such as Density Functional Theory (DFT), would be employed to calculate the single-point energies for a grid of these dihedral angles. The results would be plotted to visualize the PES, identifying low-energy conformers (local minima) and the energy barriers (saddle points) separating them. It is anticipated that steric hindrance between the ortho-methyl group of the tolyl moiety and the ortho-methoxy group on the other ring would significantly influence the preferred conformations, likely favoring a twisted, non-planar arrangement of the two aromatic rings to minimize steric clash.

Molecular Dynamics Simulations

To explore the dynamic behavior and flexibility of this compound, molecular dynamics (MD) simulations would be a valuable tool. While specific MD studies on this compound are not readily found, the methodology would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for all atoms over a period of time.

MD simulations can provide insights into:

Conformational Sampling: How the molecule explores different conformations at a given temperature.

Flexibility: Quantifying the fluctuations in bond lengths, bond angles, and dihedral angles.

Intermolecular Interactions: If simulated in a solvent or with other molecules, MD can reveal details about solvation and potential aggregation behavior.

For this compound, MD simulations would likely show significant torsional motion around the ether linkages, confirming the flexibility of the diaryl ether core. The time-averaged structural parameters obtained from these simulations could be compared with experimental data if available.

Theoretical Mechanistic Investigations of Reaction Pathways

Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions. For this compound, investigations could focus on its synthesis, typically via an Ullmann condensation or a related cross-coupling reaction, or its cleavage.

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a common method for forming diaryl ethers. organic-chemistry.org Theoretical studies of this reaction for analogous systems generally involve mapping the potential energy profile of the catalytic cycle.

A key aspect of theoretical mechanistic studies is the characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy pathway of a reaction.

For a reaction involving this compound, such as its formation or cleavage, computational chemists would use algorithms to locate the geometry of the transition state. This involves identifying a molecular arrangement where one and only one imaginary vibrational frequency exists, which corresponds to the motion along the reaction coordinate.

For instance, in a hypothetical acid-catalyzed cleavage of the ether bond, the transition state would likely involve the protonated ether oxygen and elongated C-O bonds. nih.govacs.org The precise bond lengths and angles of this transient species would be determined through computational calculations.

Once the energies of the reactants, products, and the transition state are calculated, the energy barrier (activation energy) for the reaction can be determined. This barrier is a critical factor in determining the reaction rate.

The relationship between the energy barrier and the reaction rate constant is described by the Arrhenius equation or, more accurately, by Transition State Theory. Theoretical calculations can thus provide quantitative predictions of reaction kinetics. For example, in the context of diaryl ether cleavage, high C-O bond dissociation energies present a significant challenge, and theoretical calculations can quantify the activation barriers for different cleavage pathways. rsc.org

Below is a hypothetical data table illustrating the kind of information that would be generated from a theoretical study of a reaction pathway, such as the cleavage of the ether linkage.

Reaction StepReactant(s)Transition State (TS)Product(s)Energy Barrier (kcal/mol)
Ether Cleavage This compound + H+[C13H13O2-H]+Guaiacol (B22219) + o-cresol (B1677501)Value would be calculated

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Mechanistic Investigations of Chemical Transformations Involving 1 Methoxy 2 O Tolyloxy Benzene

Reaction Mechanisms of Diaryl Ether Formation and Cleavage

The synthesis and cleavage of the ether bonds in 1-Methoxy-2-(o-tolyloxy)benzene are fundamental transformations. The formation is often accomplished via transition-metal-catalyzed cross-coupling reactions, while cleavage typically involves demethylation of the methoxy (B1213986) group.

The construction of the diaryl ether framework of this compound can be achieved through well-established copper- and palladium-catalyzed cross-coupling reactions. These methods typically involve the reaction of an aryl halide with a phenol (B47542). For the synthesis of this specific compound, the reactants would likely be 2-bromoanisole (B166433) and o-cresol (B1677501), or guaiacol (B22219) and an ortho-substituted aryl halide.

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classic method for forming diaryl ethers, traditionally requiring high temperatures and stoichiometric amounts of copper. encyclopedia.pub Modern protocols often use catalytic amounts of a copper(I) source, such as copper(I) iodide (CuI) or in-situ generated catalysts, along with a base. organic-chemistry.orgumass.edu The reaction between an aryl halide and a phenol proceeds in the presence of a base like cesium carbonate (Cs2CO3). umass.edu For electron-rich aryl bromides, the copper catalyst is essential for the reaction to proceed. umass.edu The general mechanism, while not fully resolved, is thought to involve the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.

Palladium-Catalyzed Buchwald-Hartwig Amination: An alternative and often milder route is the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. organic-chemistry.org This method has seen significant development, allowing for the coupling of even electron-deficient aryl halides with minimal restrictions. organic-chemistry.org The catalytic cycle is generally understood to begin with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species then reacts with a phenoxide (formed from the phenol and a base) in a ligand substitution step. The final, and often rate-determining, step is the reductive elimination of the diaryl ether product, which regenerates the active Pd(0) catalyst. The choice and bulk of the phosphine (B1218219) ligands on the palladium catalyst are crucial for the efficiency of the reaction. organic-chemistry.org

FeatureCopper-Catalyzed (Ullmann) CouplingPalladium-Catalyzed (Buchwald-Hartwig) Coupling
Catalyst Typically Cu(I) salts (e.g., CuI) organic-chemistry.orgPd(0) complexes with phosphine ligands organic-chemistry.org
Reactants Aryl halide + PhenolAryl halide + Phenol
Base Strong bases like Cs2CO3 are effective umass.eduVarious bases, including carbonates and phosphates
Mechanism Involves Cu(I) phenoxide intermediate, oxidative addition, and reductive elimination.Involves oxidative addition to Pd(0), ligand exchange with phenoxide, and reductive elimination from a Pd(II) complex. organic-chemistry.org
Conditions Historically harsh, but modern methods operate at lower temperatures (e.g., 90°C). organic-chemistry.orgGenerally milder conditions, often at room temperature to moderate heat.

The cleavage of the methyl group from this compound to form the corresponding phenol, 2-(o-tolyloxy)phenol, is a key deprotection strategy. Several mechanistic pathways can achieve this transformation.

Acid-Catalyzed Nucleophilic Substitution: A common method for cleaving aryl methyl ethers involves strong acids, such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr3). encyclopedia.pubresearchgate.net In a recently developed method using acidic concentrated lithium bromide (ACLB), the mechanism follows a typical SN2 pathway. nih.gov The reaction is initiated by the protonation of the ether oxygen atom, creating a good leaving group (an oxonium ion). nih.gov Subsequently, a nucleophile, such as the bromide ion (Br-), attacks the electrophilic carbon of the methyl group, displacing the phenol and forming a methyl halide. nih.gov The rate of this reaction can be influenced by substituents on the aromatic ring; electron-donating groups tend to promote demethylation. nih.gov Boron tribromide is highly effective, even at low temperatures, and is believed to function by coordinating to the ether oxygen, thereby activating the methyl group for cleavage. researchgate.net

Photoredox Catalysis: A modern and selective method for ether cleavage involves visible-light photoredox catalysis. chemrxiv.org This strategy allows for the chemoselective deprotection of phenolic ethers through C(sp3)‒O bond cleavage under mild conditions. chemrxiv.org The mechanism is proposed to involve the generation of radical intermediates initiated by the photocatalyst. chemrxiv.org This approach demonstrates high functional group tolerance and represents a sustainable alternative to harsh acidic reagents. chemrxiv.org

Reagent/MethodProposed MechanismKey Features
Acidic Concentrated Lithium Bromide (ACLB) SN2: Protonation of ether oxygen followed by nucleophilic attack of Br- on the methyl carbon. nih.govEfficient under moderate conditions (e.g., 110°C); faster for electron-rich aromatics. nih.gov
Boron Tribromide (BBr3) Lewis acid-assisted cleavage; BBr3 coordinates to the ether oxygen, activating the methyl group for nucleophilic attack. researchgate.netHighly selective and effective at mild or low temperatures; tolerates many functional groups. researchgate.net
Photoredox Catalysis Involves radical intermediates generated by a photocatalyst, leading to C-O bond cleavage. chemrxiv.orgOccurs under mild, visible-light conditions; offers high chemoselectivity. chemrxiv.org

Studies of Oxidative Reactions

The oxidation of this compound can lead to various products, with the formation of quinones being a significant possibility, often proceeding through multi-step pathways.

The direct oxidation of this compound to a quinone is unlikely. Quinones are typically formed from the oxidation of dihydroxybenzenes (hydroquinones or catechols). youtube.comlibretexts.org Therefore, a plausible pathway for quinone formation from the starting compound would involve at least two steps:

Demethylation: The initial step would be the cleavage of the methoxy group, as described in section 5.1.2, to yield 2-(o-tolyloxy)phenol.

Hydroxylation and Oxidation: The resulting phenol would then need to be converted into a catechol or hydroquinone (B1673460) derivative. One potential route is through electrophilic hydroxylation. For instance, peracid oxidation can introduce a hydroxyl group onto an activated aromatic ring. nih.gov If hydroxylation occurred ortho to the existing phenolic group, a catechol-type structure would be formed. This dihydroxybenzene intermediate could then be readily oxidized to the corresponding ortho-quinone using various oxidizing agents, such as sodium dichromate (Na2Cr2O7) or Fremy's salt. libretexts.org Another pathway involves enzymes like Cytochrome P450, which can catalyze O-dealkylation to reveal a phenol, followed by further oxidation to a quinone. nih.gov

Radical species play a crucial role in many oxidative transformations. In the context of this compound, radical processes could be involved after its initial conversion to a phenol.

The oxidation of phenolic compounds can generate phenoxy radicals through hydrogen atom abstraction from the hydroxyl group. These radicals are key intermediates that can lead to various oxidized products. If 2-(o-tolyloxy)phenol is further hydroxylated to a catechol derivative, subsequent one-electron oxidation can form a semiquinone radical. nih.gov These semiquinone radicals are known to participate in redox cycling and can generate reactive oxygen species. nih.gov Furthermore, some reaction mechanisms for quinone formation are understood to proceed via radical intermediates. youtube.com The photoredox-catalyzed demethylation process itself is predicated on the generation and reaction of radical species. chemrxiv.org

Investigations into Reduction Pathways

Investigations into the reduction of diaryl ethers like this compound are less common than studies on their formation or oxidation. Reduction could theoretically target either the aromatic rings or involve the cleavage of the C-O ether bonds.

The most chemically accessible reduction pathway is the reductive cleavage of the ether linkages. Certain catalytic systems are capable of this transformation. For example, the use of triethylsilane (HSiEt3) in the presence of a catalytic amount of tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) has been shown to effectively reduce ethers to the corresponding hydrocarbons. organic-chemistry.org This type of reaction could potentially cleave either the methyl-aryl or the aryl-aryl ether bond in this compound. Information regarding the reduction of the aromatic rings of this specific compound is not prominent in the surveyed literature; such transformations typically require harsh conditions and specialized catalysts, such as rhodium or ruthenium on a support.

Formation of Hydroxy Derivatives

The formation of hydroxy derivatives from methoxy-substituted aromatic compounds is a well-established transformation, often proceeding through demethylation reactions. In the case of this compound, the methoxy group can be cleaved to yield the corresponding phenol. This process is typically achieved using strong acids or nucleophilic reagents. For instance, the demethylation of related methoxy-containing compounds has been accomplished using reagents like sodium 1-dodecanethiolate. researchgate.net

The synthesis of hydroxy derivatives can also be a consequence of cyclization reactions under acidic conditions, where benzyl (B1604629) or other protecting groups are removed concurrently. nih.gov While direct studies on this compound are limited, the principles from analogous methoxy-substituted biaryl ethers are applicable. The reaction mechanism generally involves the protonation of the ether oxygen followed by nucleophilic attack, leading to the cleavage of the methyl-oxygen bond.

Table 1: Reagents for Demethylation of Methoxyarenes

Reagent ClassSpecific ExampleTypical Conditions
ThiolatesSodium 1-dodecanethiolateVaries
Strong AcidsHydrobromic Acid (HBr)Reflux
Lewis AcidsBoron Tribromide (BBr₃)Low Temperature

It is important to note that the presence of the o-tolyloxy group can influence the reactivity of the methoxy group through steric and electronic effects, potentially altering the reaction conditions required for efficient demethylation compared to simpler methoxyarenes.

Reductive Cleavage Mechanisms

Reductive cleavage of the ether linkages in this compound represents a significant transformation. This process can lead to the formation of simpler aromatic compounds. The ether bonds, both the methoxy and the tolyloxy linkages, can be targeted for cleavage under reductive conditions. Common methods for the reductive cleavage of aryl ethers include the use of alkali metals (e.g., sodium, potassium) in liquid ammonia (B1221849) or other solvents, often in the presence of a proton source.

The mechanism of such a reaction typically involves the transfer of an electron from the alkali metal to the aromatic ring, forming a radical anion. This intermediate can then undergo C-O bond cleavage. The specific bond that is cleaved (methoxy vs. tolyloxy) would depend on the relative electron-withdrawing/donating properties of the substituents and the stability of the resulting fragments.

Electrophilic Aromatic Substitution Mechanisms

The benzene (B151609) rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. The substituents, a methoxy group (-OCH₃) and an o-tolyloxy group (-OAr), are both activating, ortho-, para-directing groups due to the lone pairs on the oxygen atoms that can be delocalized into the aromatic ring. libretexts.orgmsu.edu This increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself. msu.edu

The general mechanism for EAS involves a two-step process: msu.edumsu.edu

Formation of a sigma complex (arenium ion): The electrophile attacks the π system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. minia.edu.eg

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. msu.edu

In this compound, there are two aromatic rings that can undergo substitution. The methoxy-substituted ring is highly activated. The directing effect of the methoxy and tolyloxy groups will favor substitution at the positions ortho and para to them. However, steric hindrance from the bulky o-tolyloxy group may influence the regioselectivity of the substitution on the methoxy-substituted ring. Similarly, on the tolyl ring, the ether linkage and the methyl group will direct incoming electrophiles.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeDirecting Effect
-OCH₃ (Methoxy)ActivatingOrtho, Para
-OAr (Aryloxy)ActivatingOrtho, Para
-CH₃ (Methyl)ActivatingOrtho, Para

The interplay of these activating groups suggests that electrophilic substitution will occur readily, but the product distribution will be a complex mixture depending on the specific electrophile and reaction conditions. For instance, in the nitration of methoxybenzene (anisole), the major product is the para-isomer, with a smaller amount of the ortho-isomer formed. libretexts.org

Role of Single Electron Transfer (SET) Processes in Reactivity

Single Electron Transfer (SET) processes can play a significant role in the reactivity of aromatic compounds like this compound, particularly in reactions involving radical intermediates. rsc.org In an SET mechanism, an electron is transferred from a donor to an acceptor molecule, generating a radical cation and a radical anion, respectively.

For a molecule like this compound, the electron-rich aromatic rings, activated by the methoxy and tolyloxy groups, can act as electron donors in the presence of a suitable electron acceptor. This can initiate a cascade of reactions. For example, SET is a key step in some base-induced homolytic aromatic substitution reactions. rsc.org The formation of a radical cation of this compound would make the aromatic rings susceptible to nucleophilic attack or other radical-mediated transformations. The stability of such a radical cation would be influenced by the delocalization of the unpaired electron across both aromatic rings and the substituents. nih.gov

Proton-Coupled Electron Transfer (PCET) Mechanisms in Related Photocatalytic Systems

Proton-Coupled Electron Transfer (PCET) is a fundamental process in many chemical and biological systems where an electron and a proton are transferred together. lanl.gov While direct studies on this compound in PCET reactions are not prevalent, the principles can be inferred from related systems, especially in the context of photocatalysis. nih.govnih.gov

In a photocatalytic cycle, a photosensitizer absorbs light and enters an excited state. This excited state can then engage in PCET with a substrate. For a molecule like this compound or its hydroxy derivatives, the phenolic proton could be involved in a PCET process. The transfer of a proton and an electron can occur in a concerted or stepwise manner. rsc.org

PCET mechanisms are particularly relevant in the context of artificial photosynthesis and the reduction of substrates like O₂. rsc.org For instance, the photocatalytic reduction of various organic substrates can be achieved through an excited-state PCET process. nih.gov The efficiency of such reactions is often dependent on factors like the hydrogen bond dynamics and the distance of proton transfer. rsc.org The presence of both a potential proton donor (if hydroxylated) and an extended π-system in derivatives of this compound makes them interesting candidates for exploration in PCET-based photocatalytic systems.

Applications of 1 Methoxy 2 O Tolyloxy Benzene in Advanced Chemical Research

Catalytic Applications and Ligand Design

It is possible that research on this specific compound exists within proprietary industrial research or in less accessible scientific journals. However, based on a thorough search of publicly available information, a comprehensive and scientifically accurate article on the applications of 1-Methoxy-2-(o-tolyloxy)benzene cannot be generated at this time.

Role as Ligands in Organometallic Catalysis

While direct catalytic applications of this compound are not extensively documented, its molecular architecture suggests a potential role as a ligand in organometallic catalysis, particularly in cross-coupling reactions. The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. Key features of a ligand, such as its electronic properties and steric bulk, can dictate the outcome of a catalytic cycle. numberanalytics.com

Diaryl ether structures are integral to many biologically active compounds and advanced materials. nih.govbeilstein-journals.org The synthesis of these ethers often relies on palladium-catalyzed cross-coupling reactions. nih.govmit.edu In these reactions, phosphine-based ligands with significant steric bulk, such as biarylphosphine ligands, have been shown to improve catalyst performance, enabling reactions under milder conditions. nih.govnih.gov

The structure of this compound possesses features relevant to ligand design:

Steric Hindrance: The ortho-tolyl group provides significant steric bulk around the ether oxygen. In a hypothetical scenario where this compound coordinates to a metal center, this bulk could influence the geometry of the catalytic complex, potentially enhancing selectivity. numberanalytics.com

Electronic Effects: The electron-donating methoxy (B1213986) group can increase the electron density on the aromatic system. This electronic property can affect the reactivity of the metal center to which the ligand is bound. numberanalytics.com

The development of new ligands is a continuing focus in catalysis. For instance, bulky biarylphosphine ligands have enabled the palladium-catalyzed C-O cross-coupling of a wide array of aryl halides and phenols under mild conditions. nih.gov The search for efficient ligands has also explored various structural types for copper-catalyzed Ullmann-type diaryl ether syntheses. beilstein-journals.org Given these research directions, the potential of sterically hindered ethers like this compound as components of more complex ligand systems remains an area for future exploration.

Components in Photocatalytic Systems (e.g., Lignin (B12514952) Models)

A significant application of this compound is its use as a model compound in photocatalysis research, particularly for studying the degradation of lignin. Lignin is a complex, abundant biopolymer whose structure consists of various linkages, including the highly stable 4-O-5 diaryl ether bond. nih.govnih.gov The cleavage of these robust C-O bonds is a critical challenge in the valorization of biomass into valuable chemicals. nih.govnih.gov

This compound serves as a simplified, representative model for the diaryl ether linkages found in lignin. Researchers use such models to understand the fundamental mechanisms of bond cleavage under various catalytic conditions without the complexity of the native polymer. qub.ac.uk

Recent studies have focused on visible-light photoredox catalysis as a promising method for breaking these C-O bonds under mild, ambient temperature conditions. nih.govresearchgate.net In these systems, a photocatalyst, upon absorbing light, can initiate a series of electron transfer steps that lead to the cleavage of the diaryl ether bond.

Key Research Findings from Lignin Model Studies:

Catalyst SystemLignin Model TypeKey FindingReference
Acridinium photocatalyst with Cu(TMHD)₂Diaryl ethers (4-O-5 type)Visible light initiates a photoredox cycle leading to C-O bond cleavage via acidolysis at room temperature. nih.gov
Ni/TiO₂ with PCC oxidantβ-O-4 ether linkageA two-step process involving oxidation of the alcohol followed by photocatalytic cleavage of the resulting ketone under UV light. nih.gov
Magnetic FeCoRu@SiO₂–TiO₂β-O-4 ether linkageAchieved a high depolymerization rate (>90%) using full-spectrum light; superoxide (B77818) radicals (·O₂⁻) were identified as key to breaking the C-O bond. nih.gov
Copper-based photocatalysisVarious lignin modelsDecomposition of lignin model compounds under biphasic conditions. rsc.org

These studies demonstrate that photocatalytic systems can effectively break the strong ether bonds characteristic of lignin. By using this compound as a model substrate, researchers can probe reaction mechanisms, test the efficacy of new photocatalysts, and optimize conditions for the efficient conversion of biomass into useful aromatic chemicals. nih.govqub.ac.uk

Analytical Method Development for Separation and Characterization

The accurate analysis of this compound, whether to determine its purity after synthesis or to quantify it in a complex mixture, requires robust analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed for the separation and characterization of such aromatic ethers.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful technique for separating components in a liquid mixture. For a compound like this compound, which may have positional isomers (e.g., with methoxy or tolyloxy groups at different positions), developing a reliable HPLC method is crucial for accurate characterization. nsf.govnih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating moderately polar to nonpolar compounds. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation of diaryl ethers and related positional isomers has been successfully demonstrated using this approach. rsc.orgsielc.com

Typical HPLC Parameters for Aromatic Ether Analysis:

ParameterDescriptionTypical Conditions for Related Compounds
Column The stationary phase where separation occurs.C18 or C8 bonded silica (B1680970) particles are standard for reversed-phase separations. rsc.org
Mobile Phase The solvent that carries the sample through the column.A gradient or isocratic mixture of acetonitrile (B52724) (MeCN) and water is commonly used. rsc.orgsielc.com
Detector The device that detects the compound as it elutes from the column.A UV detector is highly effective, as the aromatic rings in the molecule absorb UV light. A wavelength of 254 nm is often used. rsc.org
Flow Rate The speed at which the mobile phase moves through the column.Typically in the range of 0.5-1.0 mL/min for analytical columns. rsc.org

By optimizing the ratio of acetonitrile to water in the mobile phase, a fine-tuned separation can be achieved, allowing for the resolution of this compound from its impurities or isomeric byproducts. nsf.gov

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is the gold standard for assessing the purity of volatile and semi-volatile compounds. innovatechlabs.comaromatics.com It separates components based on their boiling points and interactions with the stationary phase. For purity assessment of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is ideal.

GC-FID: Provides accurate quantitative data, making it suitable for determining the percentage purity of the main compound and quantifying impurities. gcms.cz

GC-MS: Provides structural information, allowing for the definitive identification of the main compound and any impurities by comparing their mass spectra to library data. innovatechlabs.comnih.gov

The choice of the GC column is critical. A non-polar or mid-polarity column is typically used for the analysis of aromatic compounds.

Typical GC Parameters for Aromatic Compound Purity Analysis:

ParameterDescriptionTypical Conditions for Aromatic Analysis
Column The stationary phase where separation occurs.Fused silica capillary columns with a non-polar stationary phase (e.g., polydimethylsiloxane) are common. gcms.cz
Carrier Gas The gas that carries the sample through the column.Helium or Nitrogen. gcms.cz
Inlet Where the sample is vaporized.Split/splitless injector, with a temperature set high enough to ensure complete vaporization (e.g., 250-280 °C).
Oven Program The temperature profile used to perform the separation.A temperature ramp (e.g., starting at 100 °C and increasing to 300 °C) allows for separation of compounds with different boiling points.
Detector The device that detects the compounds.Flame Ionization Detector (FID) for quantitation or Mass Spectrometer (MS) for identification. gcms.cznih.gov

This methodology allows for the separation of the target compound from residual starting materials, solvents, and side-products, providing a clear assessment of its purity.

Environmental Fate and Degradation Pathways of Aromatic Ethers

Oxidative Degradation Pathways

Oxidative degradation is a major abiotic pathway for the transformation of aromatic ethers in the environment. This process is primarily mediated by highly reactive species, most notably hydroxyl radicals (•OH).

Hydroxyl radicals are powerful, non-selective oxidants that are ubiquitous in the atmosphere and can also be formed in aquatic environments through various photochemical processes nist.govcopernicus.org. The reaction of hydroxyl radicals with aromatic compounds can proceed via two main pathways: addition to the aromatic ring or hydrogen abstraction from substituent groups nih.gov.

For an aromatic ether like 1-Methoxy-2-(o-tolyloxy)benzene, •OH can add to either of the benzene (B151609) rings, leading to the formation of hydroxylated intermediates. These intermediates are often unstable and can undergo further reactions, including ring cleavage. Alternatively, the hydroxyl radical can abstract a hydrogen atom from the methoxy (B1213986) group or the methyl group on the tolyl ring, initiating a different set of degradation reactions nih.gov. Studies on creosol, a compound with a methoxy and a methyl group on a benzene ring, have shown that reaction with hydroxyl radicals leads to oxidative coupling, demethoxylation, hydroxylation, and oxidation of the methyl group researchgate.net.

Advanced Oxidation Processes (AOPs) are a group of technologies designed to generate highly reactive radicals, primarily •OH, to degrade persistent organic pollutants in water and wastewater mdpi.com. Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light in various combinations (e.g., UV/H₂O₂ and UV/O₃).

In model systems, AOPs have been shown to be effective in degrading aromatic compounds. For instance, the degradation of phenylarsonic acid using UV/O₃ resulted in the formation of benzene, phenol (B47542), and biphenyl (B1667301) derivatives nih.gov. The degradation of butylated hydroxyanisole (BHA), an aromatic ether, through AOPs involved hydroxylation, ring opening, and coupling reactions nih.gov. The degradation products of aromatic compounds in AOPs are typically smaller, more oxidized molecules, and can ultimately be mineralized to carbon dioxide and water mdpi.com. The specific intermediates and final products depend on the AOP system used and the structure of the parent compound.

Table 2: Degradation Products of Aromatic Compounds in Advanced Oxidation Processes

Parent CompoundAOP SystemIdentified Degradation ProductsReference
Phenylarsonic AcidUV/O₃Benzene, phenol, acetophenone, o-hydroxybiphenyl, p-hydroxybiphenyl, benzoic acid, benzaldehyde, biphenyl nih.gov
Butylated Hydroxyanisole (BHA)PMS/Ferrate(VI)Hydroxylation products, ring-opened products, coupling products nih.gov

Biotransformation and Microbial Degradation Studies (if applicable for similar structures)

Microorganisms, including bacteria and fungi, play a significant role in the degradation of aromatic ethers in the environment. They can utilize these compounds as a source of carbon and energy, or transform them through co-metabolism.

The biodegradation of diphenyl ether, a core structure of this compound, has been studied in various bacteria. For example, Sphingomonas sp. strain SS3 can utilize diphenyl ether as a sole carbon and energy source. The degradation is initiated by a 1,2-dioxygenation, leading to the formation of phenol and catechol, which are then funneled into central metabolic pathways nih.govresearchgate.net.

The methoxy group present in this compound is a common feature in many natural and xenobiotic compounds. The microbial degradation of anisole (B1667542) (methoxybenzene) often proceeds via O-demethylation to form phenol, which is then further degraded researchgate.net. Alternatively, hydroxylation of the aromatic ring can occur.

The tolyl group (methylbenzene) is also susceptible to microbial attack. The degradation of cresols (methylphenols) by bacteria and fungi typically begins with the oxidation of the methyl group or hydroxylation of the aromatic ring, leading to the formation of catechols that are subsequently cleaved researchgate.netresearchgate.netzhangqiaokeyan.com. For instance, Candida albicans can anaerobically degrade m-cresol (B1676322) nih.gov.

Considering these individual degradation pathways for the structural components of this compound, a plausible biotransformation pathway would involve initial cleavage of the ether bond by a dioxygenase, similar to diphenyl ether degradation, yielding o-cresol (B1677501) and guaiacol (B22219) (2-methoxyphenol). Subsequently, o-cresol could be hydroxylated to form methylcatechols, and guaiacol could be O-demethylated to catechol. These catechols would then undergo ring cleavage and further degradation. Both aerobic and anaerobic degradation pathways exist for these types of compounds, although aerobic pathways are generally more rapid and complete nih.govniscpr.res.innih.gov. Fungi, particularly white-rot fungi, are also known to degrade complex aromatic compounds, including diphenyl ether herbicides, through the action of extracellular enzymes and cytochrome P450 systems nih.gov.

Table 3: Microbial Degradation of Structurally Similar Compounds

CompoundMicroorganism(s)Key Degradation Steps/IntermediatesReference
Diphenyl EtherSphingomonas sp. strain SS31,2-dioxygenation to phenol and catechol nih.govresearchgate.net
AnisolePropionibacterium strain MOB600Formation of 2-methoxyphenol researchgate.net
m-CresolCandida albicans PDY-07Anaerobic degradation nih.gov
p-CresolIndigenous soil fungiDegradation enhanced by nutrient supplementation researchgate.net
Diphenyl Ether HerbicidesCoriolus versicolor (white-rot fungus)Hydroxylation, dechlorination, nitro-reduction nih.gov

Computational Modeling of Environmental Fate and Transformation Products

The environmental fate of a chemical compound, including its distribution, persistence, and degradation, is influenced by a combination of its intrinsic physicochemical properties and the characteristics of the receiving environment. Computational models have become indispensable tools for predicting the environmental behavior of chemicals, particularly for compounds like this compound where extensive experimental data may be limited. These models utilize mathematical algorithms to simulate the partitioning of a chemical between different environmental compartments—air, water, soil, and sediment—and to estimate its degradation rates through various biotic and abiotic processes.

One of the key approaches in computational environmental fate modeling is the use of fugacity-based models. Fugacity, a measure of a chemical's escaping tendency from a phase, allows for the prediction of a compound's equilibrium distribution in a multi-compartment environment. By inputting key physicochemical properties such as molecular weight, water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow, and octanol-air partition coefficient, Koa), these models can estimate the likely environmental compartments where the chemical will accumulate.

A prominent example of this approach is the Equilibrium Criterion (EQC) model, which can provide a Level I calculation (describing the equilibrium distribution), a Level II calculation (including advective transport and degradation), and a Level III calculation (a non-equilibrium, steady-state model). For instance, studies on polybrominated diphenyl ethers (PBDEs), which are structurally analogous to this compound, have utilized such models to predict their environmental fate. nih.gov These models indicate that the degree of halogenation and the resulting physicochemical properties significantly influence whether a PBDE congener will persist in soil and sediment or undergo long-range atmospheric transport. nih.govresearchgate.net

For this compound, a similar modeling approach could be employed. The initial step would be to obtain its fundamental physicochemical properties. While experimental data is scarce, these parameters can be estimated using Quantitative Structure-Property Relationship (QSPR) models. Once these properties are determined, they can be used as inputs for fugacity-based models to predict the compound's environmental distribution.

In addition to predicting the environmental compartments where this compound is likely to reside, computational models can also estimate its persistence. This is achieved by incorporating degradation rates for different environmental media. Quantitative Structure-Activity Relationship (QSAR) models are particularly useful for estimating these rates. researchgate.net For atmospheric degradation, QSARs can predict the rate constant for the reaction of the compound with hydroxyl (OH) radicals, which is the primary removal pathway for many organic pollutants in the troposphere. researchgate.net These models often use quantum chemical descriptors, such as the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO), to correlate molecular structure with reactivity. researchgate.net

The following interactive data table presents key physicochemical properties for selected PBDE congeners, illustrating the type of data that would be necessary to model the environmental fate of this compound.

CompoundMolecular Weight ( g/mol )Log KowVapor Pressure (Pa)Water Solubility (mg/L)
BDE-47485.86.814.5 x 10-40.007
BDE-99564.77.336.6 x 10-50.001
BDE-209959.29.972.8 x 10-9< 0.001

This table is populated with representative data for illustrative purposes.

Predicted Transformation Products

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to investigate the reaction mechanisms and predict the likely transformation products of this compound in the environment. The degradation of this compound is expected to proceed through several pathways, primarily initiated by oxidation, hydrolysis, and photolysis.

In the atmosphere, the dominant degradation process is likely to be the reaction with hydroxyl (OH) radicals. researchgate.net The OH radical can attack the aromatic rings, leading to the formation of hydroxylated derivatives. Addition of the OH radical to the methoxy-substituted ring could yield various methoxyphenols, while addition to the tolyl-substituted ring would produce corresponding cresol (B1669610) and catechol derivatives. Another potential atmospheric reaction is the abstraction of a hydrogen atom from the methoxy group or the methyl group on the tolyl moiety, leading to the formation of radical intermediates that can further react with oxygen.

In aquatic and soil environments, microbial degradation is expected to play a significant role. nih.gov Based on the degradation pathways of similar aromatic ethers, two primary microbial degradation routes can be hypothesized for this compound:

O-Dealkylation: This involves the cleavage of the ether bonds. The cleavage of the methyl-ether bond would result in the formation of 2-(o-tolyloxy)phenol and formaldehyde. The cleavage of the diphenyl ether bond is a more complex process but would ultimately lead to the formation of guaiacol (2-methoxyphenol) and cresol.

Hydroxylation of the Aromatic Ring: Microorganisms can introduce hydroxyl groups onto the aromatic rings, making them more susceptible to ring cleavage. This would lead to the formation of various hydroxylated and dihydroxylated derivatives.

These initial transformation products are generally more polar and less volatile than the parent compound, which affects their environmental mobility and bioavailability. Further degradation would involve the cleavage of the aromatic rings, ultimately leading to the mineralization of the compound to carbon dioxide and water.

Below is a depiction of the hypothesized primary degradation pathways for this compound.

Generated mermaid

It is important to note that the actual environmental fate and transformation products of this compound can be influenced by a multitude of site-specific environmental factors, including temperature, pH, microbial community composition, and the presence of other chemicals. nih.gov Therefore, while computational models provide valuable predictions, they are best used in conjunction with experimental data for a comprehensive environmental risk assessment.

Future Research Directions and Perspectives in 1 Methoxy 2 O Tolyloxy Benzene Chemistry

Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of diaryl ethers, often relying on harsh reaction conditions and stoichiometric amounts of copper catalysts as seen in the Ullmann condensation, presents environmental and economic challenges. semanticscholar.org Future research must prioritize the development of green and sustainable synthetic routes to 1-Methoxy-2-(o-tolyloxy)benzene. This involves a multi-faceted approach aimed at reducing waste, minimizing energy consumption, and utilizing renewable resources.

Key areas of investigation should include:

Solvent-Free and Alternative Solvent Systems: A significant advancement would be the development of solvent-free reaction conditions, potentially utilizing mechanochemistry or solid-state synthesis. organic-chemistry.org Where solvents are necessary, the focus should be on benign alternatives such as water, supercritical fluids, or biodegradable ionic liquids, moving away from volatile organic compounds.

Energy-Efficient Methodologies: Microwave-assisted and sonochemical methods have shown promise in accelerating organic reactions while reducing energy input. nih.gov Investigating these techniques for the synthesis of this compound could lead to more efficient and environmentally friendly processes.

Renewable Starting Materials: A long-term goal is to derive the aromatic precursors of this compound from renewable biomass sources rather than petroleum feedstocks. This aligns with the broader objective of creating a more sustainable chemical industry.

Green Synthesis StrategyPotential Benefit for this compound Synthesis
Use of Greener Solvents (e.g., water, ionic liquids)Reduced environmental pollution and health hazards.
Microwave or Ultrasound IrradiationFaster reaction times and lower energy consumption.
Catalyst-Free or Biocatalytic MethodsElimination of heavy metal waste and milder reaction conditions.
Synthesis from Renewable FeedstocksReduced reliance on fossil fuels and a more sustainable lifecycle.

Exploitation of Novel Catalytic Systems

The efficiency and selectivity of the synthesis of this compound are intrinsically linked to the catalytic system employed. While copper-based catalysts have been historically significant, modern research is exploring a wider array of more active and sustainable catalytic options.

Future research in this area should concentrate on:

Palladium- and Nickel-Based Catalysts: Palladium and nickel complexes have emerged as powerful catalysts for C-O cross-coupling reactions, often operating under milder conditions and with lower catalyst loadings than traditional copper systems. nih.gov The development of tailored ligands for these metals could further enhance their activity and selectivity for the synthesis of sterically hindered diaryl ethers like this compound.

Nanocatalysts: The use of nano-sized metal catalysts is a rapidly growing field. These catalysts offer high surface-to-volume ratios, leading to enhanced reactivity and the potential for easier recovery and recycling, which is a key principle of green chemistry. nih.gov

Homogeneous and Heterogeneous Catalysis: While homogeneous catalysts often exhibit high activity, their separation from the reaction mixture can be challenging. Research into developing robust and recyclable heterogeneous catalysts for diaryl ether synthesis is crucial for industrial-scale production. dntb.gov.ua

Catalyst TypeAdvantages for Diaryl Ether SynthesisKey Research Focus
Palladium Complexes High activity, mild reaction conditions, broad substrate scope.Development of new phosphine (B1218219) ligands to improve stability and efficiency.
Nickel Complexes Lower cost compared to palladium, effective for less reactive aryl chlorides.Overcoming challenges with catalyst deactivation and improving selectivity.
Copper Nanoparticles High surface area, potential for ligand-free conditions, recyclability.Controlling particle size and morphology for optimal catalytic activity.
Bimetallic Catalysts Synergistic effects leading to enhanced catalytic performance.Understanding the interplay between the two metals in the catalytic cycle.

Advanced Computational Tools for Predictive Chemistry

The integration of computational chemistry into the research and development workflow can significantly accelerate the discovery of new synthetic routes and applications for this compound. By modeling molecular properties and reaction pathways, researchers can prioritize experimental efforts and gain deeper insights into the underlying chemical principles.

Key areas for future computational research include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the geometric and electronic structure of this compound, as well as to model reaction mechanisms and predict spectroscopic properties. This can aid in the rational design of more efficient synthetic procedures.

Molecular Dynamics Simulations: These simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents, catalysts, and biological macromolecules. This is particularly relevant for understanding its potential applications in materials science and drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity and toxicity of this compound and its derivatives based on their molecular structure. acs.orgresearchgate.net This predictive capability is invaluable for prioritizing compounds for further experimental testing and for early-stage risk assessment.

Expanding the Scope of Synthetic Transformations and Applications

While the synthesis of this compound is a primary focus, future research should also explore its potential as a building block for more complex molecules with valuable properties. The diaryl ether moiety is a common feature in many biologically active natural products and synthetic compounds. semanticscholar.org

Future research should investigate:

Functionalization of the Aromatic Rings: The development of selective methods for the functionalization of the benzene (B151609) and tolyl rings of this compound would open up avenues for the synthesis of a wide range of new derivatives. This could include electrophilic aromatic substitution, directed ortho-metalation, and C-H activation strategies.

Derivatization for Medicinal Chemistry: The diaryl ether scaffold is present in numerous pharmaceuticals. By introducing various functional groups onto the this compound core, it may be possible to develop new compounds with potential therapeutic applications.

Polymer and Materials Science: Diaryl ethers can be used as monomers in the synthesis of high-performance polymers with excellent thermal stability and chemical resistance. Investigating the polymerization of functionalized this compound derivatives could lead to the development of novel materials with tailored properties.

Comprehensive Environmental Impact Assessment of Aromatic Ethers

A critical aspect of modern chemical research is a thorough understanding of the environmental fate and potential toxicity of new compounds. For this compound, a comprehensive environmental impact assessment is essential before it can be considered for large-scale application.

Future research in this area must address:

Biodegradation Pathways: Studies are needed to determine the biodegradability of this compound in various environmental compartments, such as soil and water. Identifying the microorganisms and enzymatic pathways involved in its degradation is crucial for assessing its persistence. Research on the degradation of other aromatic ethers can provide a starting point for these investigations.

Ecotoxicity Studies: The potential toxicity of this compound to a range of organisms, including aquatic life and soil microbes, must be evaluated. This data is essential for determining its environmental risk profile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.